molecular formula C13H18N4 B2650995 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1087608-37-4

2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2650995
CAS No.: 1087608-37-4
M. Wt: 230.315
InChI Key: NBPBYFYULCGUCN-UHFFFAOYSA-N
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Description

2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both imidazole and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of 1H-benzo[d]imidazole with 3-methylpiperazine. One common method includes the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent in a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its dual functional groups, which allow it to interact with a wide range of biological targets. This makes it a versatile compound in drug development and other scientific research applications .

Properties

IUPAC Name

2-[(3-methylpiperazin-1-yl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-10-8-17(7-6-14-10)9-13-15-11-4-2-3-5-12(11)16-13/h2-5,10,14H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPBYFYULCGUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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